

Application Notes: Utilizing Sm21 Maleate for Sigma-2 (σ_2 /TMEM97) Receptor Research

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Compound of Interest

Compound Name: Sm21 maleate

Cat. No.: B1681019

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Introduction The sigma-2 receptor (σ_2 R), recently identified as Transmembrane Protein 97 (TMEM97), is a multifaceted protein implicated in a range of critical cellular processes.[1] Initially defined by its pharmacological profile, TMEM97 is now understood to be a key regulator of cholesterol homeostasis and a biomarker for cellular proliferation, particularly in cancer research.[1][2] It is highly expressed in various tumor types, including pancreatic, lung, breast, and prostate cancer, where its levels often correlate with the proliferative status of malignant cells.[3] Located primarily within the endoplasmic reticulum and lysosomes, TMEM97 interacts with key proteins such as PGRMC1, the low-density lipoprotein receptor (LDLR), and the Niemann-Pick C1 (NPC1) protein to control the uptake and trafficking of cholesterol.[1][4][5] Given its role in both oncogenic and neurodegenerative diseases, the σ_2 R/TMEM97 presents a valuable target for diagnostics and therapeutics.[3]

Sm21 Maleate: A Selective σ_2 R/TMEM97 Antagonist **Sm21 maleate** is a potent and selective antagonist of the sigma-2 receptor.[4][6] As a tropane analogue, it demonstrates a high binding affinity for the σ_2 receptor with significant selectivity over the sigma-1 (σ_1) receptor subtype.[1][7] This selectivity makes **Sm21 maleate** an invaluable tool for researchers seeking to isolate and study the specific functions of the σ_2 R/TMEM97. Pharmacologically, **Sm21 maleate** has been shown to produce analgesic and nootropic (cognition-enhancing) effects, which are attributed to its ability to increase the release of acetylcholine at central muscarinic synapses.[6] Its utility as a specific antagonist has been confirmed in functional assays, where it can prevent physiological responses triggered by σ_2 receptor agonists.[4][8] These application notes provide detailed protocols for using **Sm21 maleate** to investigate the binding, function, and signaling pathways of the σ_2 R/TMEM97.

Quantitative Data and Physicochemical Properties

The following tables summarize the key properties and binding affinities of **Sm21 maleate**, facilitating its use in experimental design.

Table 1: Physicochemical Properties of **Sm21 Maleate**

Property	Value	Reference(s)
Chemical Name	(±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate	[3]
Synonyms	SM-21, (±)-SM21	[9]
CAS Number	155059-42-0	[10]
Molecular Formula	C ₁₈ H ₂₄ ClNO ₃ ·C ₄ H ₄ O ₄	[10]
Molecular Weight	453.92 g/mol	[11]
Purity	>99%	[11]

| Solubility | Soluble in water to 25 mM |[11] |

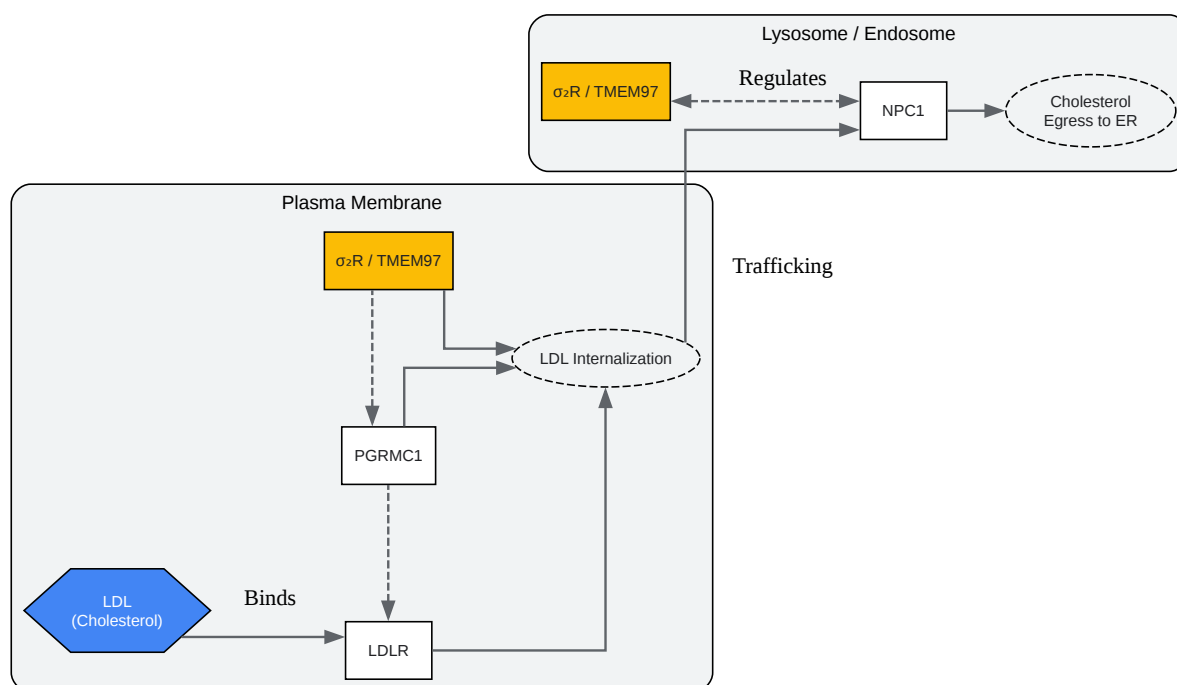
Table 2: Receptor Binding Profile of **Sm21 Maleate**

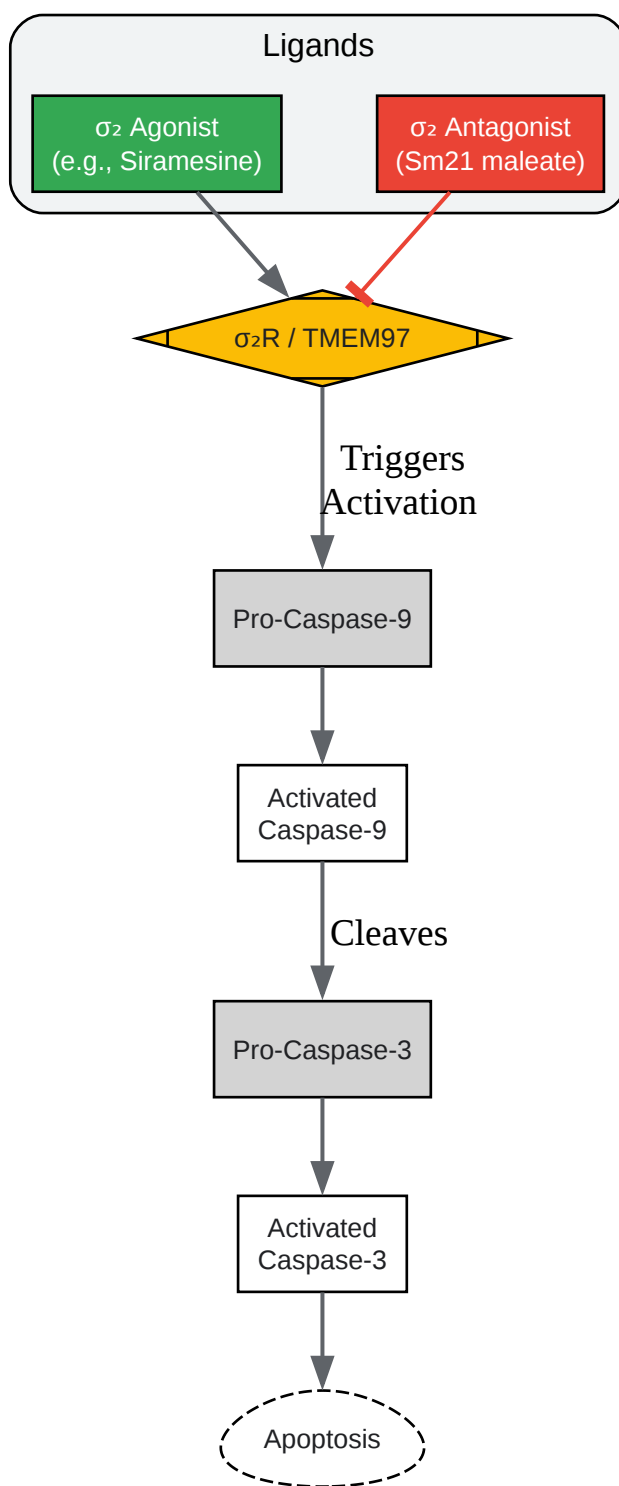
Receptor Target	Binding Affinity (Ki)	Selectivity	Tissue Source	Reference(s)
Sigma-2 (σ_2) Receptor	67.5 nM	-	Rat Liver	[7]
Sigma-1 (σ_1) Receptor	>945 nM (calculated)	>14-fold vs. σ_2	-	[7]

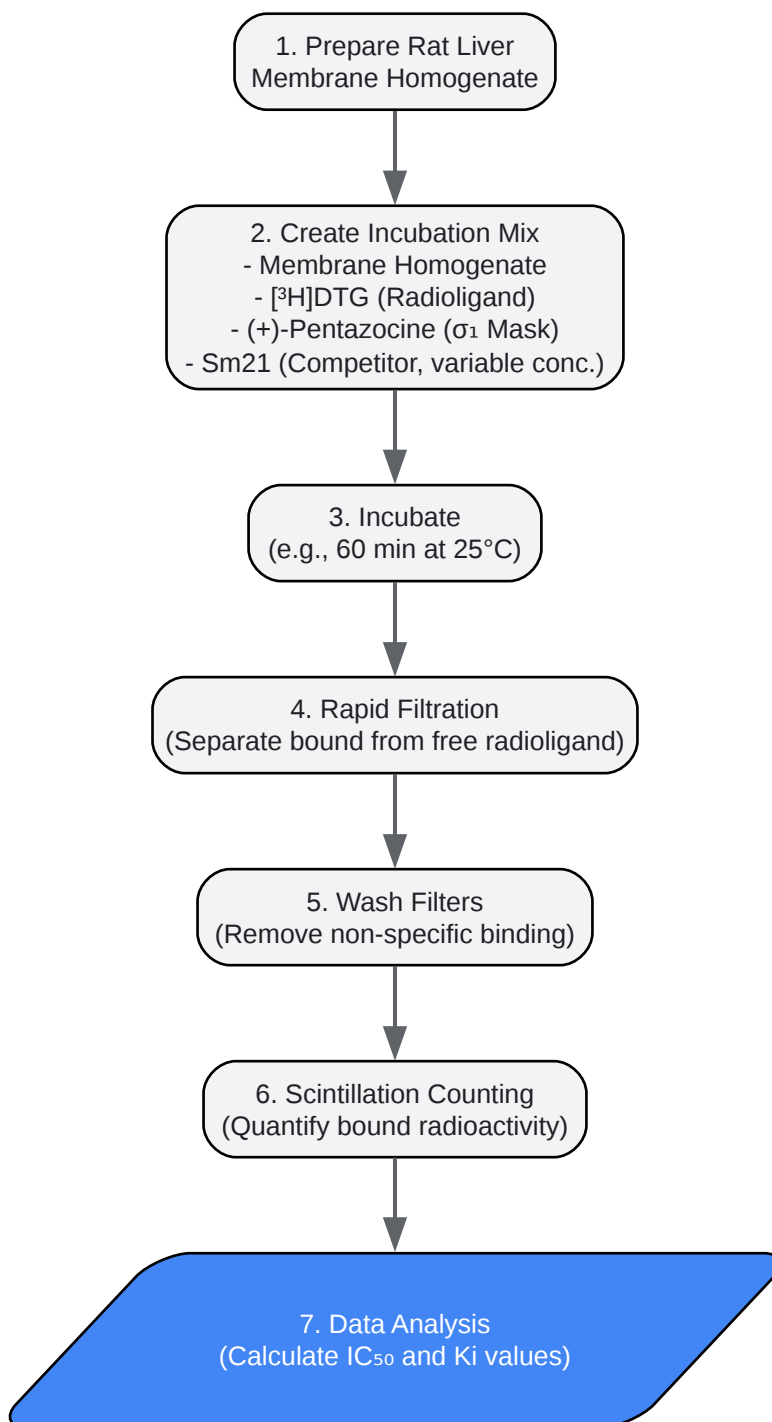
| Muscarinic Receptors | Lower affinity than for σ_2 | Preferential for σ_2 | - |[1] |

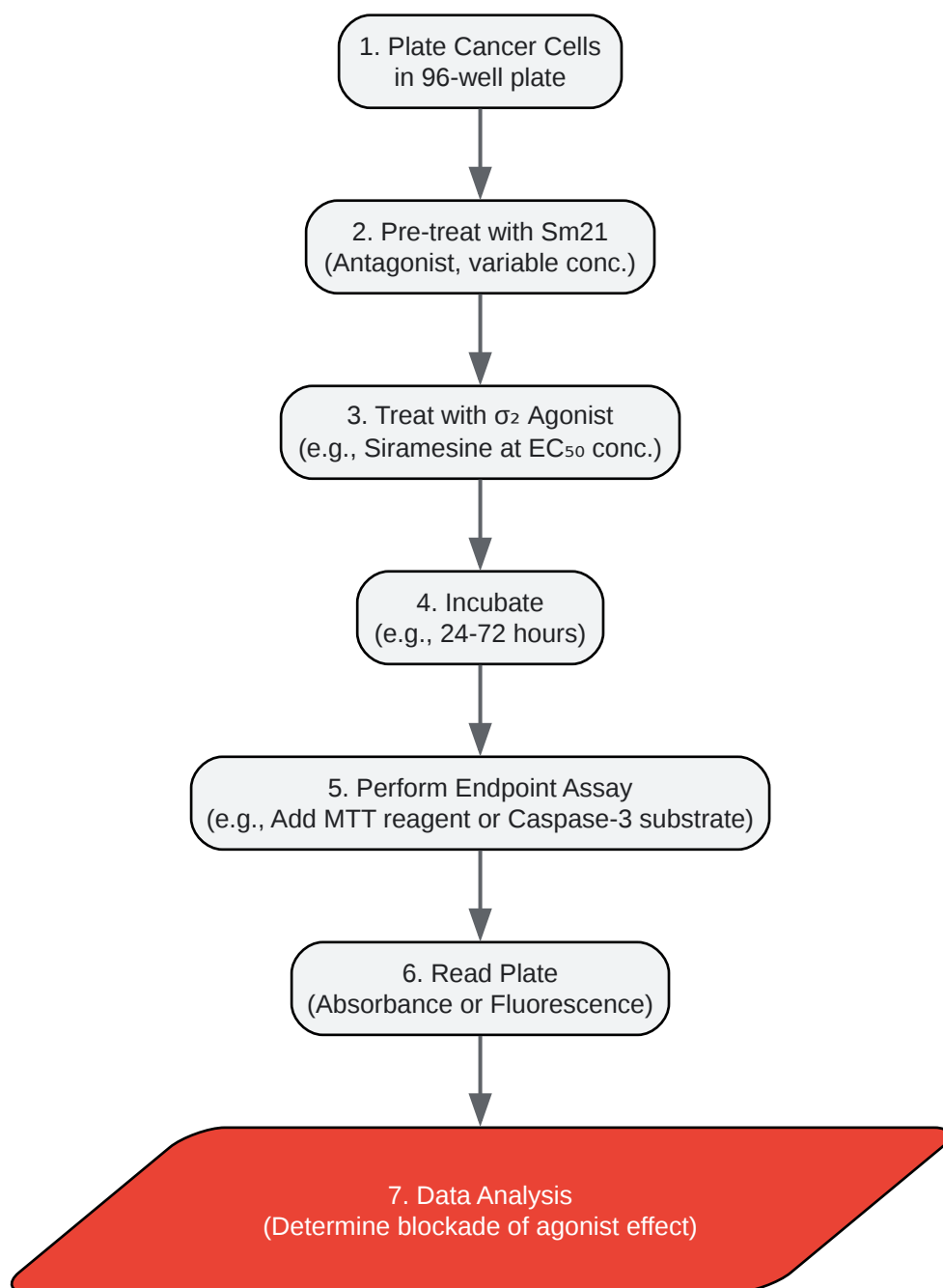
Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate key pathways and workflows relevant to the study of σ_2R /TMEM97 function using **Sm21 maleate**.









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